molecular formula C18H10F4N2O4S B2798634 3-(4-fluoro-2-nitrophenoxy)-N-[3-(trifluoromethyl)phenyl]thiophene-2-carboxamide CAS No. 303152-70-7

3-(4-fluoro-2-nitrophenoxy)-N-[3-(trifluoromethyl)phenyl]thiophene-2-carboxamide

Cat. No.: B2798634
CAS No.: 303152-70-7
M. Wt: 426.34
InChI Key: YBEIGMMJMASHAI-UHFFFAOYSA-N
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Description

The compound 3-(4-fluoro-2-nitrophenoxy)-N-[3-(trifluoromethyl)phenyl]thiophene-2-carboxamide is a thiophene carboxamide derivative characterized by a nitro-substituted phenoxy group at the 3-position of the thiophene ring and a trifluoromethylphenyl carboxamide moiety.

Properties

IUPAC Name

3-(4-fluoro-2-nitrophenoxy)-N-[3-(trifluoromethyl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10F4N2O4S/c19-11-4-5-14(13(9-11)24(26)27)28-15-6-7-29-16(15)17(25)23-12-3-1-2-10(8-12)18(20,21)22/h1-9H,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBEIGMMJMASHAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=C(C=CS2)OC3=C(C=C(C=C3)F)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10F4N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluoro-2-nitrophenoxy)-N-[3-(trifluoromethyl)phenyl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Nitration: Introduction of a nitro group to the phenoxy ring.

    Fluorination: Substitution of a hydrogen atom with a fluorine atom on the phenoxy ring.

    Amidation: Formation of the carboxamide group by reacting the thiophene-2-carboxylic acid with an amine derivative.

    Coupling: Coupling of the fluoronitrophenoxy group with the thiophene carboxamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluoro-2-nitrophenoxy)-N-[3-(trifluoromethyl)phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Reduction: The major product of reduction is the corresponding amine derivative.

    Substitution: The major products depend on the nucleophile used; for example, substitution with an amine would yield an amino derivative.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
Research indicates that this compound may inhibit specific enzymes or receptors involved in metabolic pathways related to cancer. Preliminary studies suggest that it has potential as an anticancer agent, particularly in targeting certain cell lines. For instance, compounds structurally similar to 3-(4-fluoro-2-nitrophenoxy)-N-[3-(trifluoromethyl)phenyl]thiophene-2-carboxamide have shown promising results in inhibiting the growth of human cancer cell lines, including breast and lung cancers .

1.2 Anti-inflammatory Properties
The compound's biological activity also extends to anti-inflammatory contexts. Its mechanism may involve the modulation of inflammatory pathways, which is crucial for developing therapeutic agents for chronic inflammatory diseases. Ongoing studies are examining its efficacy in various animal models to better understand its pharmacodynamics and potential therapeutic windows.

Materials Science Applications

2.1 Organic Electronics
Due to its unique electronic properties, this compound is being explored for applications in organic electronics. Its thiophene moiety contributes to charge transport capabilities, making it suitable for use in organic field-effect transistors (OFETs) and organic photovoltaic devices. The incorporation of fluorinated groups enhances its stability and performance under operational conditions .

2.2 Photovoltaic Applications
The compound's ability to absorb light and convert it into electrical energy positions it as a candidate for photovoltaic applications. Research is ongoing to optimize its structural features to improve efficiency and stability in solar cells .

Synthesis and Structural Characteristics

3.1 Synthesis Methods
The synthesis of this compound typically involves multi-step processes, including:

  • Suzuki–Miyaura coupling reaction: This method facilitates the cross-coupling of boronic acid derivatives with aryl halides using a palladium catalyst.
  • Oxidation and Reduction Reactions: Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

These methods are critical for achieving high yields while minimizing environmental impact through techniques like continuous flow reactors .

Mechanism of Action

The mechanism of action of 3-(4-fluoro-2-nitrophenoxy)-N-[3-(trifluoromethyl)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

Key structural analogs differ in substituent positions, halogenation, and functional groups, leading to distinct physicochemical and biological properties.

Table 1: Structural Comparison of Thiophene Carboxamide Derivatives
Compound Name Molecular Formula Substituents on Thiophene/Phenyl Rings Key Features
Target Compound C₁₈H₁₀F₄N₂O₅S 4-Fluoro-2-nitrophenoxy, 3-(trifluoromethyl)phenyl High electron-withdrawing group density
3-[4-Nitro-3-(trifluoromethyl)phenoxy]-N-phenylthiophene-2-carboxamide C₁₈H₁₁F₃N₂O₄S 4-Nitro-3-(trifluoromethyl)phenoxy, phenyl Substituent position variation on phenoxy
N-(4-Chloro-3-nitrophenyl)thiophene-2-carboxamide C₁₁H₇ClN₂O₃S 4-Chloro-3-nitrophenyl Simpler structure, lacks phenoxy group
N-(2-Nitrophenyl)thiophene-2-carboxamide C₁₁H₈N₂O₃S 2-Nitrophenyl Planar dihedral angle (8.5–13.5°)
3-(4-Chlorophenyl)-5-(methylsulfanyl)-N-[4-(trifluoromethyl)phenyl] analog C₁₈H₁₂ClF₃N₂OS₂ 4-Chlorophenyl, methylsulfanyl, 4-(trifluoromethyl)phenyl Sulfur-based substituents

Physicochemical Properties

  • Dihedral Angles: In N-(2-nitrophenyl)thiophene-2-carboxamide, dihedral angles between thiophene and phenyl rings range from 8.5° to 13.5°, influencing molecular packing and crystallinity . The target compound’s 4-fluoro-2-nitrophenoxy group may introduce greater steric hindrance, altering these angles.
  • Intermolecular Interactions : Analogs exhibit weak C–H···O/S interactions (), which stabilize crystal packing. The trifluoromethyl group in the target compound may enhance hydrophobic interactions .

Biological Activity

3-(4-fluoro-2-nitrophenoxy)-N-[3-(trifluoromethyl)phenyl]thiophene-2-carboxamide is a synthetic organic compound notable for its complex structure, which includes a thiophene ring and various fluorinated and nitro-substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology and anti-inflammatory applications.

Chemical Structure and Properties

The chemical formula of the compound is C18H10F4N2O4SC_{18}H_{10}F_{4}N_{2}O_{4}S, with a molecular weight of approximately 426.34 g/mol. Its boiling point is predicted to be around 419.7 °C, and it has a density of 1.533 g/cm³ .

Biological Activity Overview

The biological activity of this compound is primarily linked to its ability to interact with various biological targets, potentially acting as an inhibitor of specific enzymes or receptors involved in disease pathways. The following sections detail its biological activities based on recent research findings.

Anticancer Activity

Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting enzymes that play critical roles in cancer cell proliferation and survival. For instance, compounds with similar structures have shown promising results against various cancer cell lines, indicating that this compound could be further explored for its potential therapeutic applications .

Anti-inflammatory Effects

Research indicates that compounds containing similar functional groups can inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. The presence of the trifluoromethyl group may enhance the compound's binding affinity to these enzymes, thus potentially leading to reduced inflammation .

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with key proteins involved in metabolic pathways associated with diseases such as cancer and inflammation. Molecular docking studies have suggested that the trifluoromethyl group could participate in significant interactions with enzyme targets, enhancing the compound's efficacy .

Comparative Analysis with Related Compounds

To better understand the potential of this compound, a comparative analysis with structurally related compounds is essential. The following table summarizes some key features of similar compounds:

Compound NameKey FeaturesBiological Activity
3-(4-fluoro-2-nitrophenoxy)phenylboronic acidContains a boronic acid groupPotential inhibitor of proteasomes
Phenylboronic acidSimpler structureUsed in various synthetic applications
4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamideExhibits similar functional groupsAnticancer properties reported

This analysis highlights the unique combination of functional groups present in this compound, which may confer specific biological activities not observed in simpler analogs.

Q & A

What are the established synthetic routes for this compound, and what are the critical challenges in its multi-step synthesis?

Basic: The synthesis typically involves multi-step reactions, starting with the formation of the thiophene core, followed by functionalization with fluoronitrophenoxy and trifluoromethylphenyl groups. Key steps include cyclization, sulfonamide coupling, and carboxamide formation .
Advanced: Challenges include managing steric hindrance during aromatic substitutions and ensuring regioselectivity in nitrophenoxy group attachment. Side reactions, such as unintended oxidation of the thiophene ring or nitro group reduction, require precise control of reaction conditions (e.g., inert atmosphere, low temperatures) .

How can reaction conditions be optimized to improve yield and purity during synthesis?

Basic: Solvent choice (e.g., acetonitrile for reflux reactions) and stoichiometric ratios of reagents are critical. Catalysts like DMAP (dimethylaminopyridine) can accelerate carboxamide coupling .
Advanced: Microwave-assisted synthesis reduces reaction times and improves yields by enhancing thermal efficiency. For example, highlights microwave techniques for similar thiophene derivatives, achieving >80% yield in 30 minutes versus 6 hours conventionally .

What advanced spectroscopic and crystallographic techniques confirm the compound’s structure?

Basic: NMR (¹H/¹³C, 2D COSY/HSQC) identifies functional groups, while FT-IR confirms amide and nitro bonds. High-resolution mass spectrometry (HRMS) validates molecular weight .
Advanced: Single-crystal X-ray diffraction (XRD) resolves dihedral angles between aromatic rings (e.g., 13.53° between thiophene and benzene rings) and hydrogen-bonding patterns (C–H⋯O/S interactions), crucial for understanding conformational stability .

How should researchers design biological activity studies to evaluate efficacy and mechanism?

Basic: Use in vitro assays targeting enzymes or receptors relevant to the compound’s structural analogs (e.g., kinase inhibition assays). Cell viability assays (MTT) assess cytotoxicity .
Advanced: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinity (Kd values). For mechanism elucidation, RNA sequencing can identify differentially expressed genes post-treatment .

How are structure-activity relationship (SAR) studies conducted to assess substituent effects?

Basic: Synthesize analogs with variations in the fluoronitrophenoxy or trifluoromethylphenyl groups. Compare IC₅₀ values in bioassays to identify critical substituents .
Advanced: Quantum mechanical calculations (DFT) evaluate electronic effects (e.g., electron-withdrawing nitro groups enhancing electrophilic reactivity). Molecular dynamics simulations predict binding poses in target proteins .

What computational approaches predict physicochemical properties and target interactions?

Basic: PubChem-derived descriptors (e.g., logP, topological polar surface area) estimate solubility and membrane permeability. SwissADME predicts pharmacokinetic profiles .
Advanced: Molecular docking (AutoDock Vina) screens against protein databases (PDB) to identify potential targets. MD simulations (GROMACS) assess stability of ligand-receptor complexes over 100-ns trajectories .

How should discrepancies in biological activity data across models be addressed?

Basic: Validate assay conditions (e.g., pH, serum concentration) to ensure consistency. Replicate studies in orthogonal assays (e.g., fluorescence-based vs. luminescence readouts) .
Advanced: Use meta-analysis to identify confounding variables (e.g., cell line genetic drift). Pathway enrichment analysis (Gene Ontology) contextualizes divergent results in mechanistic studies .

What strategies determine metabolic stability and toxicity in preclinical studies?

Basic: Microsomal stability assays (human liver microsomes) measure half-life (t½). Ames test evaluates mutagenicity .
Advanced: Cytochrome P450 inhibition assays identify metabolic interactions. Toxicogenomics (RNA-seq of hepatocytes) profiles off-target gene expression linked to hepatotoxicity .

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